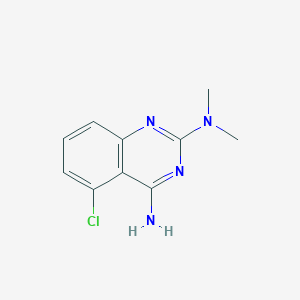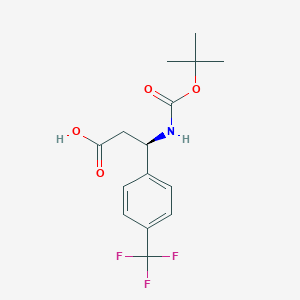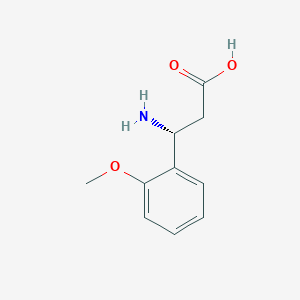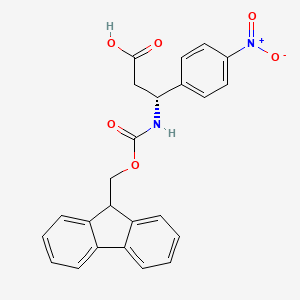
2-Chloro-3-(trifluoromethyl)aniline
Overview
Description
2-Chloro-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5ClF3N . It has a molecular weight of 195.57 . It is a pale-purple to purple solid or liquid .
Synthesis Analysis
A method for synthesizing 2-methyl-3-trifluoromethyl aniline has been disclosed, which takes 2-chloro-3-trifluoromethyl aniline as a raw material . The synthetic route involves introducing methylthio on the 2-chloro-3-trifluoromethyl aniline, reacting with sulfonyl chloride to convert the methylthio into chloromethyl, and then neutralizing and hydrogenating to obtain pure 2-methyl-3-trifluoromethyl aniline .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it, along with an amine group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, anilines in general are known for their high and unselective reactivity, which has prevented their incorporation into many interesting transformations, such as the functionalization of alkenes .Physical And Chemical Properties Analysis
This compound is a pale-purple to purple solid or liquid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Vibrational Spectroscopy and Quantum Chemical Studies
2-Chloro-3-(trifluoromethyl)aniline has been a subject of vibrational spectroscopy and quantum chemical studies. Researchers have investigated the vibrational characteristics and functional groups within the molecule. The influence of chlorine substituents on vibrational wavenumbers, compared with aniline and trifluoromethyl aniline, has been discussed in detail. Theoretical calculations, such as density functional theoretical (DFT) computations, molecular orbital calculations, and thermodynamic parameters, have been performed to understand the molecular structure and properties of this compound (Karthick, Balachandran, Perumal, & Nataraj, 2013).
Nonlinear Optical (NLO) Material Potential
Research has indicated that derivatives of this compound, such as 4-chloro-3-(trifluoromethyl)aniline, could be potentially useful to nonlinear optical (NLO) materials. Experimental and theoretical vibrational analysis, including Fourier Transform-Infrared and Fourier Transform-Raman techniques, have been used to study these derivatives. The hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions are important aspects of these studies (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis of Pesticides
This compound has been utilized in the synthetic process of novel pesticides, like Bistrifluron. This compound is synthesized through a series of chemical reactions, starting from 3,5-bis-(trifluoromethyl)benzene, and demonstrates potent growth-retarding activity against pests. This synthesis is considered feasible for industrial production (Liu An-chan, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that trifluoromethyl group-containing compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that trifluoromethyl group-containing compounds can influence the electronic properties of their targets, thereby affecting their function .
Biochemical Pathways
It is known that trifluoromethyl group-containing compounds can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Pharmacokinetics
It is known that trifluoromethyl group-containing compounds often exhibit high lipophilicity, which can influence their bioavailability .
Result of Action
It is known that trifluoromethyl group-containing compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXOMMTWPMQFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407243 | |
| Record name | 2-chloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62476-58-8 | |
| Record name | 2-chloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



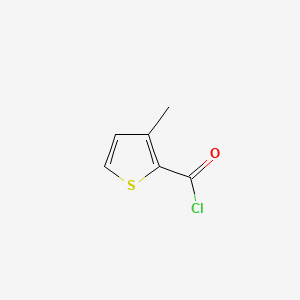
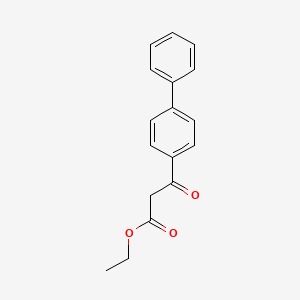
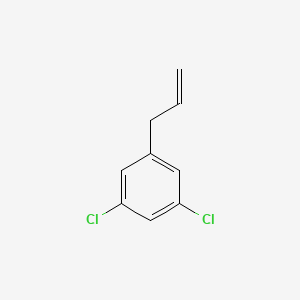
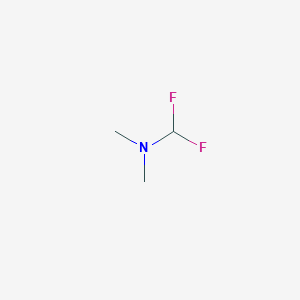
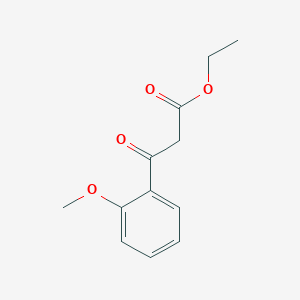


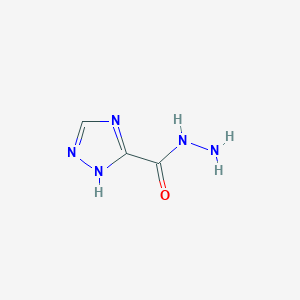
![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)

